molecular formula C10H17IN2O B2395591 4-iodo-5-(propoxymethyl)-1-propyl-1H-pyrazole CAS No. 1856062-96-8

4-iodo-5-(propoxymethyl)-1-propyl-1H-pyrazole

Cat. No.: B2395591
CAS No.: 1856062-96-8
M. Wt: 308.163
InChI Key: JJYVHZHHPYBSOR-UHFFFAOYSA-N
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Description

4-iodo-5-(propoxymethyl)-1-propyl-1H-pyrazole is an organic compound belonging to the pyrazole family This compound is characterized by the presence of an iodine atom at the 4-position, a propoxymethyl group at the 5-position, and a propyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-5-(propoxymethyl)-1-propyl-1H-pyrazole can be achieved through a multi-step process involving the iodination of a pyrazole precursor. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position of the pyrazole ring. The propoxymethyl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides and base catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-iodo-5-(propoxymethyl)-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles through substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions typically involve the use of a base catalyst and an appropriate solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized derivatives.

Scientific Research Applications

4-iodo-5-(propoxymethyl)-1-propyl-1H-pyrazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-iodo-5-(propoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The iodine atom and other functional groups on the pyrazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole
  • 1-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole
  • 1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole

Uniqueness

4-iodo-5-(propoxymethyl)-1-propyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 4-position and the propoxymethyl group at the 5-position makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-iodo-5-(propoxymethyl)-1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IN2O/c1-3-5-13-10(8-14-6-4-2)9(11)7-12-13/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYVHZHHPYBSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)I)COCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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